molecular formula C7H10N2 B180304 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine CAS No. 19078-57-0

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine

Cat. No. B180304
CAS RN: 19078-57-0
M. Wt: 122.17 g/mol
InChI Key: IDHRHHLXBFGLSE-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine is a chemical compound with the molecular weight of 122.17 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine has been reported in several studies . One approach involves the hydrogenation of pyrazolo[1,5-a]pyridines . Another method is based on the pyrazole ring closure by 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives .


Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine is represented by the InChI code: 1S/C7H10N2/c1-2-6-9-7(3-1)4-5-8-9/h4-5H,1-3,6H2 . The InChI key is IDHRHHLXBFGLSE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine is a liquid at room temperature . It has a molecular weight of 122.17 . The compound is sealed in dry conditions and stored at room temperature .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine, focusing on unique applications:

Antiviral Agents for Hepatitis B Virus

This compound has been identified as a core protein allosteric modulator (CpAM) for Hepatitis B Virus (HBV), showing effectiveness against a broad range of nucleoside-resistant HBV mutants. In an HBV AAV mouse model, oral administration of a lead compound from this series was able to inhibit HBV DNA viral load .

Synthesis Platform for Drug Development

The compound serves as a platform for further functionalization, allowing easy installation of functional groups to specific positions, which is crucial for drug development and synthesis of diverse pharmacologically active molecules .

Cancer Cell Inhibition

Novel derivatives of this compound have shown interesting biological activity against A375 and HT1376 cancer cells. The inhibition of metabolic activity in these cells seems to be dependent on the concentration of the sensitizers used .

Preparation of Differentiated Diamides

The compound is used in the preparation of differentiated diamides through 1,3-dipolar cycloaddition reactions. This process is significant in the synthesis of complex organic molecules with potential applications in medicinal chemistry .

Safety and Hazards

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective clothing and avoiding breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-6-9-7(3-1)4-5-8-9/h4-5H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHRHHLXBFGLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC=N2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80549422
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine

CAS RN

19078-57-0
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine structure in the development of photosensitizers?

A1: The 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine structure serves as a versatile scaffold for creating a new class of chlorins and bacteriochlorins. These molecules demonstrate significant potential as photosensitizers in PDT due to their unique photophysical properties, including absorption and emission in the red and near-infrared (NIR) regions. [, ]

Q2: How are these 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-fused chlorins synthesized?

A2: A novel [8π+2π] cycloaddition reaction between diazafulvenium methides and porphyrins or chlorins forms the basis for synthesizing these compounds. This reaction allows for the controlled and selective creation of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-fused chlorins and bacteriochlorins. [, ]

Q3: What makes these novel chlorins promising for PDT applications?

A3: Research indicates these chlorins possess several key characteristics beneficial for PDT:

  • Near-Infrared Emission: They exhibit both fluorescence and phosphorescence in the biologically relevant NIR region (700-850 nm), enabling deeper tissue penetration and improved imaging capabilities. []
  • Oxygen Sensing: Their dual emission mode, where phosphorescence is sensitive to oxygen while fluorescence remains unaffected, allows for ratiometric oxygen sensing in biological environments. []
  • Tunable Photophysical Properties: Modifications to the 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine structure, like the introduction of fluorine atoms or hydrophilic groups, can enhance singlet oxygen generation and influence cellular uptake, crucial for PDT efficacy. [, ]

Q4: Has the efficacy of these compounds been tested against cancer cells?

A4: Yes, in vitro studies have demonstrated the phototoxic potential of these compounds against various cancer cell lines, including:

  • Melanoma: Significant phototoxicity against A375 melanoma cells, with some derivatives exhibiting remarkably low IC50 values in the nanomolar range. [, , ]
  • Esophageal Cancer: Promising activity against OE19 esophageal carcinoma cells, particularly with fluorinated derivatives showing enhanced cellular uptake and low IC50 values. []
  • Bladder Cancer: Studies against HT1376 bladder cancer cells reveal promising results, suggesting potential for PDT applications in bladder cancer treatment. []

Q5: How does the structure of these chlorins influence their activity in PDT?

A5: Structure-activity relationship studies highlight the impact of structural modifications on photophysical properties and biological activity:

  • Hydrophilicity: Increasing the hydrophilicity of the 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-fused chlorins, such as by adding hydroxyl or carboxylic acid groups, appears to improve cellular uptake and PDT efficacy. [, ]
  • Fluorination: Incorporating fluorine atoms can enhance singlet oxygen generation and redshift absorption properties, potentially improving PDT efficacy. []
  • PEGylation: Attaching short-chain polyethylene glycol (PEG) groups can further enhance solubility and cellular uptake, contributing to improved PDT performance. []

Q6: What is the intracellular localization of these photosensitizers?

A6: Research indicates that a lead di(hydroxymethyl)-substituted meso-tetraphenylchlorin derivative accumulates in vital cellular organelles, including mitochondria, the endoplasmic reticulum, and the plasma membrane. This subcellular localization pattern is particularly relevant for PDT, as damage to these organelles can trigger cell death pathways. []

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